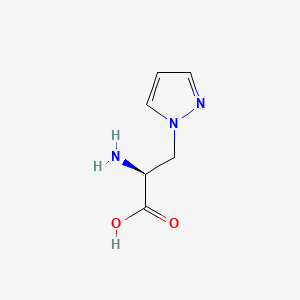

3-(吡唑-1-基)-L-丙氨酸

描述

Pyrazole is a five-membered heterocyclic structure featuring two neighboring nitrogen atoms . Pyrazoles hold a privileged status as versatile frameworks in various sectors of the chemical industry, including medicine and agriculture .

Synthesis Analysis

Pyrazole derivatives have been synthesized through various methods. These methods span from utilizing transition-metal catalysts and photoredox reactions to employing one-pot multicomponent processes, novel reactants, and innovative reaction types .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives has been studied extensively . For instance, the copper (I) complex [Cu (CHpz 3 ) (PPh 3 )] +, where CHpz 3 is the tridentate N-donor ligand tris (pyrazol-1-yl)methane and PPh 3 is triphenylphosphine, was synthesized and its structure was analyzed .

Chemical Reactions Analysis

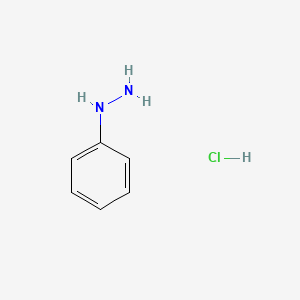

Pyrazole derivatives have been involved in various chemical reactions . For instance, the synthetic pathway consisted of the reaction of hydrazines with 1,3-diketones in the presence of ethylene glycol .

Physical And Chemical Properties Analysis

Pyrazole derivatives demonstrate a broad spectrum of physical, chemical, and biological characteristics . They are widely distributed in nature and play an important part in metabolism .

科学研究应用

生产和合成

- 3-(吡唑-1-基)-L-丙氨酸 (β-PA) 可使用重组大肠杆菌细胞生产,如一项研究中所示,该研究从 L-丝氨酸和吡唑合成。这种生产方法突出了这种化合物微生物生物合成的潜力(Mino 等人,2001)。

- 已经开发出一种高产率的杂环 β-取代丙氨酸衍生物(包括 β-(吡唑-1-基)-丙氨酸)合成方法。此方法涉及在温和条件下的迈克尔加成反应,表明了大规模生产的可行途径(Ferreira 等人,1999)。

酶学研究和生物合成

- 从西瓜中纯化的酶 β-(吡唑-1-基)-L-丙氨酸合酶已经过研究,揭示了其生化特性和在该氨基酸生物合成中的潜在作用(Murakoshi 等人,1984)。

- 半胱氨酸合酶参与 β-(吡唑-1-基)-L-丙氨酸的合成已在体外和体内得到证实,强调了该酶在氨基酸生物合成中的多功能作用(Noji 等人,1993)。

代谢研究

- 对小鼠中 β-吡唑-1-基丙氨酸的代谢研究表明,它以未改变的形式排出,表明它在哺乳动物系统中的代谢惰性(Al-Baldawi 和 Brown,1985)。

生物学和药理活性

- 吡唑衍生物,包括 β-(吡唑-1-基)-L-丙氨酸,已显示出各种生物活性,例如抗菌和抗氧化特性。这表明它们在开发新药和治疗剂中的潜力(Zaki 等人,2016)。

作用机制

Target of Action

3-(Pyrazol-1-yl)-L-alanine, also known as 3-(1-Pyrazolyl)-L-alanine, is a pyrazole-bearing compound. Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The primary targets of this compound are the Leishmania aethiopica clinical isolate and Plasmodium berghei . These organisms are the causative agents of leishmaniasis and malaria, respectively .

Mode of Action

It is suggested that the compound interacts with its targets and induces changes that inhibit their growth and proliferation . A molecular docking study conducted on Lm-PTR1, a protein target in Leishmania, justified the better antileishmanial activity of a similar compound .

Biochemical Pathways

The compound affects the biochemical pathways of the target organisms, leading to their inhibitionIt is suggested that the compound inhibits the first step of nh4+ oxidation, a crucial process in the metabolism of certain organisms .

Pharmacokinetics

Similar compounds have been shown to be rapidly absorbed and metabolized . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability are crucial for its effectiveness. For instance, a similar compound, INCB018424, was found to be >95% absorbed after an oral dose .

Result of Action

The result of the action of 3-(Pyrazol-1-yl)-L-alanine is the inhibition of the growth and proliferation of its target organisms. For instance, certain pyrazole derivatives were found to display superior antipromastigote activity, being more active than standard drugs .

Action Environment

The action, efficacy, and stability of 3-(Pyrazol-1-yl)-L-alanine can be influenced by various environmental factors. These factors can include the pH of the environment, the presence of other compounds, and the temperature . .

安全和危害

未来方向

There has been a significant increase in interest in pyrazole chemistry, primarily driven by the discovery of fascinating properties demonstrated by numerous pyrazole derivatives . The aim of future research is to offer a comprehensive overview of the published research related to the synthesis of pyrazole derivatives .

属性

IUPAC Name |

(2S)-2-amino-3-pyrazol-1-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c7-5(6(10)11)4-9-3-1-2-8-9/h1-3,5H,4,7H2,(H,10,11)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIGOPELHGLPKLL-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(N=C1)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Pyrazol-1-yl)-L-alanine | |

CAS RN |

2734-48-7, 10162-27-3 | |

| Record name | (αS)-α-Amino-1H-pyrazole-1-propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2734-48-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Pyrazol-1-ylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010162273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

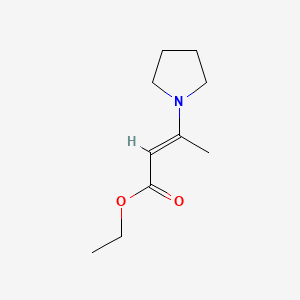

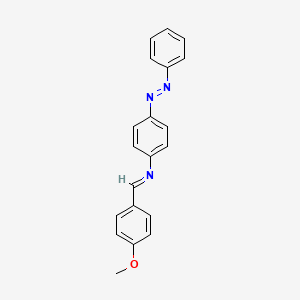

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(E)-2-nitroethenyl]-1H-pyrrole](/img/structure/B3422954.png)